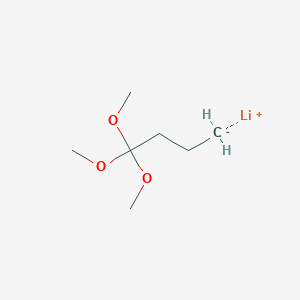
lithium;1,1,1-trimethoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,1,1-trimethoxybutane is an organolithium compound with the molecular formula C7H16O3Li It is a derivative of butane, where three methoxy groups are attached to the first carbon atom, and a lithium atom is bonded to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:
C7H16O3+Li→C7H16O3Li
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces alkanes or alkenes.
Substitution: Produces new organolithium compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Lithium;1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Trimethoxybutane: Similar structure but with different substitution pattern.
Trimethyl orthobutyrate: Another organolithium compound with similar reactivity.
Uniqueness
Lithium;1,1,1-trimethoxybutane is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
139408-80-3 |
|---|---|
Formule moléculaire |
C7H15LiO3 |
Poids moléculaire |
154.2 g/mol |
Nom IUPAC |
lithium;1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |
Clé InChI |
QHLVUAAPLZGMPF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC(CC[CH2-])(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


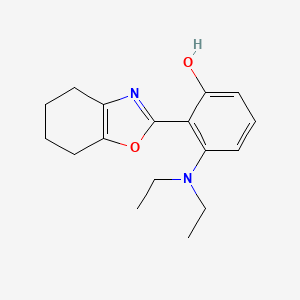
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
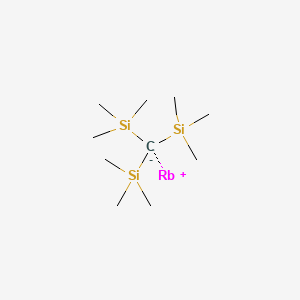
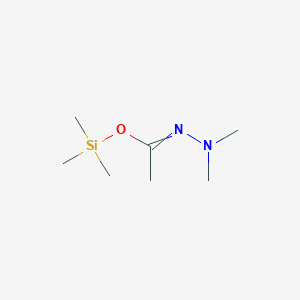
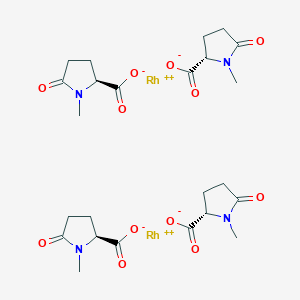
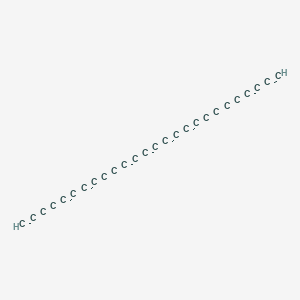
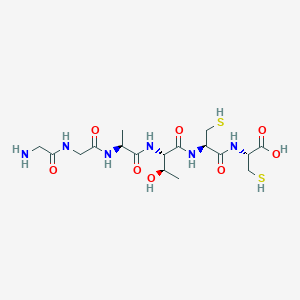

![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
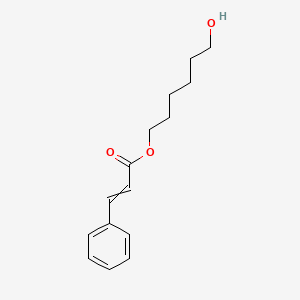
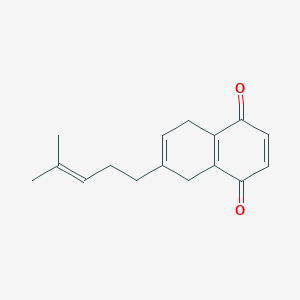
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
